molecular formula C18H20N2O3 B2862633 2-((4-(Cyclohex-3-enecarboxamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448047-27-5

2-((4-(Cyclohex-3-enecarboxamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2862633
CAS No.: 1448047-27-5
M. Wt: 312.369
InChI Key: KXPIWWKWKMMFNN-UHFFFAOYSA-N
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Description

2-((4-(Cyclohex-3-enecarboxamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a butynyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Cyclohex-3-enecarboxamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Carboxamide: The cyclohexene ring is functionalized with a carboxamide group through a reaction with an appropriate amine and carboxylic acid derivative.

    Introduction of the But-2-yn-1-yl Group: The but-2-yn-1-yl group is introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Benzamide Moiety: The final step involves the attachment of the benzamide group through an esterification or amidation reaction, depending on the specific functional groups present on the intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Cyclohex-3-enecarboxamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-((4-(Cyclohex-3-enecarboxamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-(Cyclohex-3-enecarboxamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene Carboxamide Derivatives: Compounds with similar cyclohexene carboxamide structures.

    But-2-yn-1-yl Benzamides: Compounds with similar but-2-yn-1-yl and benzamide groups.

Uniqueness

2-((4-(Cyclohex-3-enecarboxamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(cyclohex-3-ene-1-carbonylamino)but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c19-17(21)15-10-4-5-11-16(15)23-13-7-6-12-20-18(22)14-8-2-1-3-9-14/h1-2,4-5,10-11,14H,3,8-9,12-13H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPIWWKWKMMFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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